

# An In-depth Technical Guide to Tert-butyl 3-vinylpiperidine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

Cat. No.: *B129423*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of tert-butyl 3-vinylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

## Core Chemical Properties

Tert-butyl 3-vinylpiperidine-1-carboxylate, also known as 1-Boc-3-vinylpiperidine, is a heterocyclic compound incorporating a vinyl group on a piperidine ring, which is protected with a tert-butoxycarbonyl (Boc) group. This structure offers versatile opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.

## Physicochemical Properties

The fundamental physical and chemical properties of tert-butyl 3-vinylpiperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
CAS Number	146667-87-0[1]
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>2</sub> [1][2]
Molecular Weight	211.30 g/mol [1]
Exact Mass	211.15723 Da[2]
Appearance	Colorless to pale yellow oil
Boiling Point	268.9 °C at 760 mmHg[1]
Density	1.028 g/cm <sup>3</sup> [1]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.517[1]
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

## Spectroscopic Data

The structural identity of tert-butyl 3-vinylpiperidine-1-carboxylate is confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.

Spectroscopy	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 5.70-5.85 (m, 1H, $-\text{CH}=\text{CH}_2$ ), 4.95-5.10 (m, 2H, $-\text{CH}=\text{CH}_2$ ), 3.80-4.20 (m, 2H, piperidine ring protons adjacent to N), 2.60-2.80 (m, 1H, piperidine ring proton at C3), 1.60-2.00 (m, 4H, other piperidine ring protons), 1.45 (s, 9H, $-\text{C}(\text{CH}_3)_3$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 154.8, 139.5, 115.0, 79.5, 45.0, 43.5, 38.0, 30.0, 28.5, 25.0
Infrared (IR)	$\nu$ ( $\text{cm}^{-1}$ ): ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1400, ~1160
Mass Spectrometry (MS)	m/z: 212.16 ( $[\text{M}+\text{H}]^+$ )[2]

## Experimental Protocols

Detailed methodologies for the synthesis and purification of tert-butyl 3-vinylpiperidine-1-carboxylate are provided to ensure reproducibility in a laboratory setting.

## Synthesis of Tert-butyl 3-vinylpiperidine-1-carboxylate

The synthesis of tert-butyl 3-vinylpiperidine-1-carboxylate can be achieved through two primary routes: the Boc protection of 3-vinylpiperidine or a Wittig reaction starting from tert-butyl 3-formylpiperidine-1-carboxylate.

### Method 1: Boc Protection of 3-Vinylpiperidine

This method involves the direct protection of the secondary amine of 3-vinylpiperidine with a tert-butoxycarbonyl group.

Reagents and Materials:

- 3-Vinylpiperidine
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )

- Triethylamine ( $\text{Et}_3\text{N}$ ) or Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve 3-vinylpiperidine (1.0 eq) in dichloromethane.
- Add triethylamine (1.2 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography.

Method 2: Wittig Reaction

This approach utilizes the Wittig reaction to form the vinyl group from the corresponding aldehyde.

## Reagents and Materials:

- Methyltriphenylphosphonium bromide ( $\text{Ph}_3\text{P}^+\text{CH}_3\text{Br}^-$ )
- Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))
- Tert-butyl 3-formylpiperidine-1-carboxylate
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C.
- Add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep yellow).
- Stir the mixture at 0 °C for 1 hour.
- Add a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography.

## Purification by Flash Column Chromatography

Materials:

- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in hexanes and pack a column.
- Dissolve the crude tert-butyl 3-vinylpiperidine-1-carboxylate in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel bed.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).
- Collect fractions and monitor by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

## Reactivity and Stability

The chemical behavior of tert-butyl 3-vinylpiperidine-1-carboxylate is dictated by the reactivity of the N-Boc protecting group and the vinyl moiety.

## Stability

- **Acidic Conditions:** The N-Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), leading to its removal and the formation of the corresponding piperidinium salt.
- **Basic Conditions:** The N-Boc group is generally stable to a wide range of basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule.
- **Thermal Stability:** The compound is reasonably stable at ambient temperature but may be prone to polymerization or degradation at elevated temperatures. It is recommended to store it in a cool, dark place.

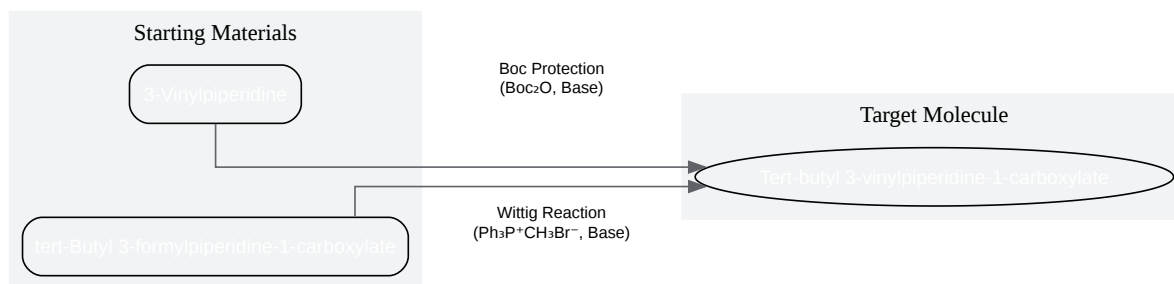
## Chemical Reactions

The vinyl group and the Boc-protected amine offer several avenues for further chemical transformations.

- **Reactions of the Vinyl Group:**
  - **Hydrogenation:** The vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation (e.g., H<sub>2</sub> gas with a Palladium on carbon (Pd/C) catalyst) to yield tert-butyl 3-ethylpiperidine-1-carboxylate.
  - **Hydroboration-Oxidation:** This two-step reaction can convert the vinyl group into a primary alcohol.
  - **Epoxidation:** The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
  - **Diels-Alder Reaction:** The vinyl group can act as a dienophile in [4+2] cycloaddition reactions.
- **Deprotection of the N-Boc Group:**
  - As mentioned, treatment with strong acids readily removes the Boc group, liberating the secondary amine for subsequent reactions such as N-alkylation, acylation, or sulfonylation.

## Visualizations

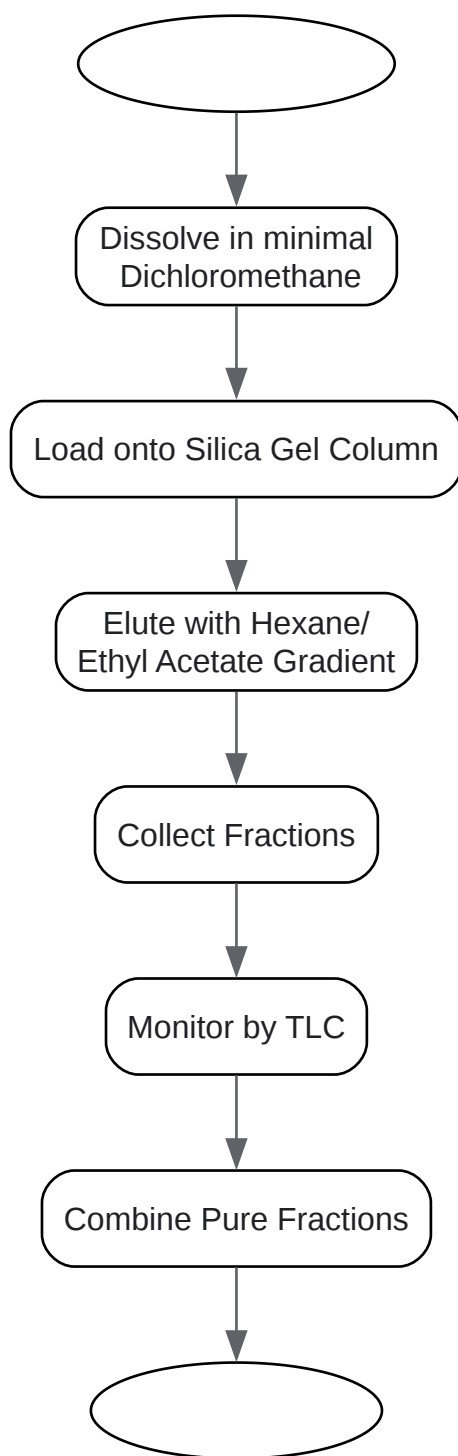
The following diagrams illustrate key logical relationships and experimental workflows relevant to tert-butyl 3-vinylpiperidine-1-carboxylate.



[Click to download full resolution via product page](#)

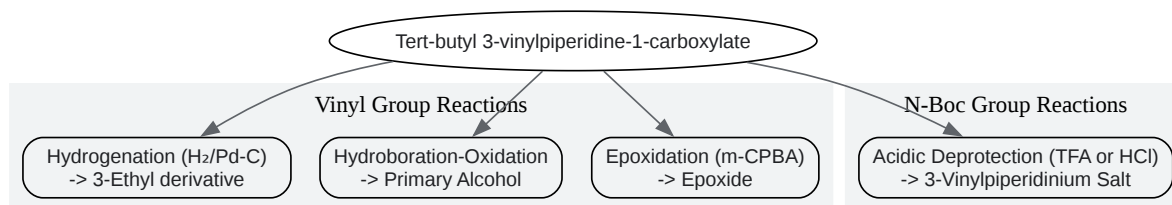
Caption: Synthetic pathways to tert-butyl 3-vinylpiperidine-1-carboxylate.





[Click to download full resolution via product page](#)

Caption: Workflow for the purification by flash column chromatography.



[Click to download full resolution via product page](#)

Caption: Reactivity map of tert-butyl 3-vinylpiperidine-1-carboxylate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. PubChemLite - 3-vinyl-piperidine-1-carboxylic acid tert-butyl ester (C<sub>12</sub>H<sub>21</sub>NO<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl 3-vinylpiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129423#tert-butyl-3-vinylpiperidine-1-carboxylate-chemical-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)